Acide Eicosapentaénoïque-d5

Vue d'ensemble

Description

Synthesis Analysis

Eicosapentaenoic Acid can be synthesized through various biological and chemical methods. A notable microbial synthesis involves the use of a Δ12-desaturase defective mutant of an arachidonic acid-producing fungus, Mortierella alpina, which transforms the trans isomer of linolenic acid into EPA through fatty acid microbial conversion, showcasing the potential of biotechnological approaches in producing EPA (Shirasaka et al., 2003).

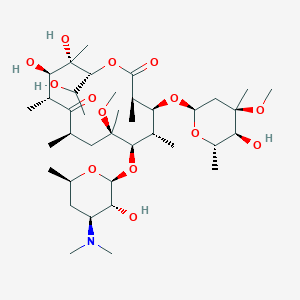

Molecular Structure Analysis

EPA's molecular structure, characterized by five double bonds, influences its physical and chemical properties significantly. Research on EPA isomers generated during the deodorization process in the food industry reveals the complexity of EPA's structure and the effects of trans configuration on its biological activity (Ferreri et al., 2012).

Applications De Recherche Scientifique

Effets anti-inflammatoires

L'acide Eicosapentaénoïque-d5 présente de puissantes propriétés anti-inflammatoires. Il est impliqué dans la production d'eicosanoïdes, qui jouent un rôle dans la réponse immunitaire et la régulation de l'inflammation . Cela fait de l'this compound un composé précieux dans l'étude des maladies inflammatoires, y compris l'arthrite et la maladie inflammatoire de l'intestin .

Santé mentale

La recherche a indiqué que l'this compound peut avoir des effets bénéfiques sur la santé mentale, en particulier dans le traitement de la dépression. On pense qu'il influence le fonctionnement du cerveau et les réponses émotionnelles, améliorant potentiellement les symptômes du trouble dépressif majeur (TDM) .

Oncologie

Dans le domaine de l'oncologie, l'this compound est étudié pour ses effets anticancéreux. Il a été démontré qu'il supprimait l'angiogenèse, qui est la formation de nouveaux vaisseaux sanguins dont les tumeurs ont besoin pour se développer, en réduisant la sécrétion de facteurs pro-angiogéniques comme l'IL-6 et le VEGF par les fibroblastes associés au cancer . De plus, la supplémentation en this compound est étudiée pour son rôle pendant le traitement du cancer, certaines preuves suggérant qu'elle pourrait améliorer les résultats .

Santé neurologique

L'this compound est également d'intérêt en neurosciences, en particulier dans le contexte des troubles du développement neurologique et de la fonction cognitive. Il a été étudié pour son potentiel à améliorer les déficits cognitifs dans l'épilepsie et ses propriétés neuroprotectrices .

Science nutritionnelle

En tant que complément nutritionnel, l'this compound est étudié pour son rôle dans l'obésité et la santé métabolique. Il a été constaté qu'il avait des effets métaboliques dépendants de la dose, ce qui pourrait être bénéfique dans les modèles d'obésité induite par le régime alimentaire . Cette recherche s'étend à la compréhension de l'impact de l'this compound sur l'homéostasie du glucose et la dépense énergétique.

Mécanisme D'action

Target of Action

Eicosapentaenoic Acid-d5 (EPA-d5) primarily targets the cardiovascular system . It is used as an adjunct to maximally tolerated statin therapy to reduce the risk of myocardial infarction, stroke, coronary revascularization, and unstable angina requiring hospitalization in adult patients with elevated triglyceride levels . It can also be used as an adjunct to diet and lifestyle to treat patients with severe hypertriglyceridemia .

Mode of Action

EPA-d5 interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . It is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis, and are anti-atherogenic and anti-thrombotic . Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .

Pharmacokinetics

After ingestion, EPA-d5 is metabolized to eicosapentaenoic acid (EPA). EPA is absorbed in the small intestine and enters circulation. Peak plasma concentration occurs about five hours after ingestion, and the half-life is about 89 hours . EPA is lipolyzed mostly in the liver .

Action Environment

The action, efficacy, and stability of EPA-d5 can be influenced by various environmental factors. For instance, EPA-d5 absorption may be affected by diet fats, age, health, and supplement formulation . Furthermore, EPA-d5 is oxygenated by COX-1 and COX-2 at rates of about 5% and 30%, respectively, compared to arachidonic acid .

Safety and Hazards

Orientations Futures

EPA and its downstream metabolites, the E series resolvins, may offer novel approaches to the treatment and/or prevention of infection and cytokine storm that need to be further investigated in large, well-controlled clinical trials . The global production of EPA + DHA is expected to decrease by up to 30%, rendering its supply for human consumption insufficient by 2050 .

Relevant Papers

Several papers have been published on the topic of EPA and its deuterated form, EPA-d5. These papers discuss various aspects of EPA, including its potential role in the etiopathogenesis of childhood neuropsychiatric disorders , its associations with cardiovascular and all-cause mortality in patients with diabetes , and its potential relevance in upwelling systems .

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZBEHYOTPTENJ-YSTLBCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149660 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197205-73-4 | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Eicosapentaenoic Acid-d5 used in the analysis of Polyunsaturated Omega fatty acids?

A1: Eicosapentaenoic Acid-d5 serves as an internal standard in the LC-MS/MS method described in the research []. Internal standards are crucial for accurate quantification in analytical chemistry. They are compounds chemically similar to the analytes of interest but distinguishable by the instrument. By adding a known amount of Eicosapentaenoic Acid-d5 to the samples, researchers can account for variations in sample preparation and instrument response, leading to more precise and reliable measurements of the target Omega fatty acids.

Q2: What analytical technique was employed to quantify Eicosapentaenoic Acid-d5 and the target fatty acids in the study?

A2: The research utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis []. This technique combines the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry. The researchers used a Thermo Scientific™ TSQ Quantiva™ triple quadrupole mass spectrometer for this purpose. This approach allows for the identification and quantification of various fatty acids, including Eicosapentaenoic Acid-d5, within a complex biological sample like serum.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-9-borabicyclo[3.3.1]nonane](/img/structure/B26058.png)

![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)